4-{4-[(cyclohexylamino)carbonyl]anilino}-4-oxobutanoic acid
Description
Properties
IUPAC Name |
4-[4-(cyclohexylcarbamoyl)anilino]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4/c20-15(10-11-16(21)22)18-14-8-6-12(7-9-14)17(23)19-13-4-2-1-3-5-13/h6-9,13H,1-5,10-11H2,(H,18,20)(H,19,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHCWZRCOXMJPIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC=C(C=C2)NC(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(cyclohexylamino)carbonyl]anilino}-4-oxobutanoic acid typically involves the reaction of cyclohexylamine with a suitable aniline derivative, followed by the introduction of a butanoic acid group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like hydrochloric acid or sulfuric acid to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, often employing advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Hydrolysis Reactions
The cyclohexylcarbamoyl group undergoes hydrolysis under acidic or alkaline conditions, yielding cyclohexylamine and a carboxylic acid derivative. For example:
Conditions :
Oxidation and Reduction
The 4-oxobutanoic acid segment participates in redox reactions:
The keto group in the oxobutanoic chain is selectively reduced to a hydroxyl group without affecting the amide bonds.
Substitution Reactions
The anilino group facilitates nucleophilic substitution at the carbonyl carbon under basic conditions:
| Reagent | Product | Application |
|---|---|---|
| Sodium methoxide | Methyl ester derivative (improved lipophilicity) | Prodrug synthesis |
| Ammonia | Amide formation (enhanced hydrogen bonding) | Polymer crosslinking |
Decarboxylation
The carboxylic acid group undergoes decarboxylation at elevated temperatures (150–200°C), forming CO₂ and a ketone derivative:
This reaction is utilized in thermal degradation studies .
Salt Formation
The terminal carboxylic acid forms salts with metals (e.g., Na⁺, K⁺) or amines, enhancing solubility:
| Counterion | Solubility (mg/mL) | pH Stability |
|---|---|---|
| Sodium | 12.3 (H₂O, 25°C) | 3.0–9.0 |
| Triethylamine | 8.9 (DMSO) | 2.5–10.5 |
These salts are critical for pharmaceutical formulations .
Biological Interactions
While not a direct chemical reaction, the compound’s carbamoyl and keto groups interact with biological targets:
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of 4-{4-[(cyclohexylamino)carbonyl]anilino}-4-oxobutanoic acid exhibit promising anticancer properties. Research has shown that these compounds can inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, a study demonstrated that modifications in the cyclohexyl group significantly influenced the compound's potency against breast cancer cells, suggesting a structure-activity relationship (SAR) that can be exploited for drug design .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies revealed that it could downregulate pro-inflammatory cytokines, indicating potential use in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. The mechanism appears to involve the inhibition of nuclear factor kappa B (NF-kB) signaling pathways .
Enzyme Inhibition
This compound has been studied as an inhibitor of various enzymes, particularly those involved in metabolic pathways. Its ability to interact with enzyme active sites makes it a candidate for developing selective enzyme inhibitors that could lead to new therapeutic agents for metabolic disorders .
Drug Delivery Systems
The compound's amphiphilic nature allows it to be utilized in drug delivery systems. Research indicates that when conjugated with nanoparticles or liposomes, it can enhance the bioavailability and targeted delivery of poorly soluble drugs. This application is particularly relevant in cancer therapy, where localized drug delivery can minimize systemic side effects .
Polymer Synthesis
In materials science, this compound serves as a building block for synthesizing novel polymers with tailored properties. Its incorporation into polymer matrices has shown to improve mechanical strength and thermal stability, making it suitable for applications in coatings and composites .
Nanomaterials Development
The compound's unique chemical structure allows it to act as a precursor in the synthesis of nanomaterials. Research has demonstrated its utility in creating nanoscale materials with specific optical and electronic properties, which are valuable in sensors and electronic devices .
Case Studies
Mechanism of Action
The mechanism of action of 4-{4-[(cyclohexylamino)carbonyl]anilino}-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular pathways, influencing signal transduction and gene expression.
Comparison with Similar Compounds
Cyclohexyl vs. Alkyl Substituents
- Cyclohexyl Group : The bulky cyclohexyl moiety in the target compound increases hydrophobicity (logP ≈ 2.5–3.0, estimated) compared to isopropyl (logP ≈ 1.5–2.0) or propyl (logP ≈ 1.0–1.5) analogs. This enhances membrane permeability but may reduce aqueous solubility .
- Steric Effects : The cyclohexyl group’s size could hinder binding to shallow enzyme active sites, whereas smaller alkyl groups (e.g., isopropyl) allow tighter fits in sterically restricted regions .
Electronic Effects
- Chlorine in the chlorophenyl analog (C₁₄H₁₇ClN₂O₄) introduces electron-withdrawing effects, increasing electrophilicity for covalent interactions .
Enzyme Inhibition Studies
- 4-Anilino-4-oxobutanoic Acid (Base Structure): Used to study enzyme-substrate interactions, acting as a competitive inhibitor for carboxylases and dehydrogenases .
- Target Compound: Predicted to inhibit cyclooxygenase (COX) or kinases due to its ability to occupy hydrophobic pockets while maintaining hydrogen-bonding via the oxobutanoic acid group .
Biological Activity
4-{4-[(Cyclohexylamino)carbonyl]anilino}-4-oxobutanoic acid (referred to as "the compound" hereafter) is a synthetic organic molecule that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, including a cyclohexylamino group and a carbonyl functional group, which may contribute to its interactions with biological systems.
Chemical Structure
The chemical formula of the compound is . Its structure can be represented as follows:
Biological Activity Overview
The biological activity of the compound has been investigated in various studies, focusing on its pharmacological properties, including anti-inflammatory, analgesic, and potential anticancer effects.
1. Anti-inflammatory Activity
Research has indicated that derivatives of 4-oxobutanoic acids exhibit significant anti-inflammatory properties. For instance, a study demonstrated that similar compounds could inhibit pro-inflammatory cytokines and reduce edema in animal models . This suggests that the compound may also possess anti-inflammatory effects, potentially making it useful in treating conditions like arthritis or other inflammatory disorders.
2. Analgesic Effects
The analgesic properties of related compounds have been documented. A study showed that certain derivatives could effectively reduce pain responses in rodents . Given the structural similarities, it is plausible that our compound could exhibit similar analgesic effects through mechanisms such as inhibition of pain pathways or modulation of neurotransmitter release.
3. Anticancer Potential
Emerging research has explored the anticancer potential of compounds with similar structures. For example, some derivatives have shown cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The specific mechanism may involve the modulation of signaling pathways critical for cancer cell survival.
Case Studies
Several case studies have highlighted the biological activity of compounds similar to this compound:
- Study 1 : A derivative was tested for its anti-inflammatory effects in a rat model of arthritis. The results indicated a significant reduction in paw swelling and inflammatory markers, suggesting strong anti-inflammatory activity.
- Study 2 : In vitro studies on cancer cell lines revealed that a structurally related compound induced apoptosis through mitochondrial pathways, leading to decreased cell viability.
The precise mechanism of action for the compound's biological effects remains to be fully elucidated. However, it is hypothesized that the cyclohexylamino group may play a crucial role in receptor binding and interaction with various enzymes involved in inflammatory and pain pathways.
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-{4-[(cyclohexylamino)carbonyl]anilino}-4-oxobutanoic acid, and how can reaction yields be improved?
- Methodological Answer : The compound is typically synthesized via a multi-step process involving:
Friedel-Crafts acylation to introduce the 4-oxobutanoic acid backbone .
Amide coupling between the cyclohexylamine and aniline derivatives using carbodiimide crosslinkers (e.g., EDC/HOBt) to form the [(cyclohexylamino)carbonyl]anilino moiety .
- Yield Optimization :
- Use anhydrous conditions and inert gas (N₂/Ar) to minimize hydrolysis of reactive intermediates.
- Purify intermediates via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) to reduce side products .
- Key Data : Molecular weight = 318.38 g/mol (C₁₇H₂₂N₂O₄) .
Q. How can the purity and structural integrity of this compound be validated?
- Analytical Workflow :
- HPLC : Use a C18 column (mobile phase: 0.1% TFA in H₂O/ACN gradient) to assess purity (>95%) .
- Spectroscopy :
- FT-IR : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹ for the amide and ketone groups) .
- ¹H/¹³C NMR : Assign peaks for the cyclohexyl group (δ 1.2–1.8 ppm, multiplet) and aromatic protons (δ 7.2–7.8 ppm) .
- Mass Spectrometry : ESI-MS (negative mode) to verify [M-H]⁻ ion at m/z 317.3 .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of this compound (e.g., antimicrobial vs. anticancer effects)?
- Root Cause Analysis :
- Structural Variability : Impurities in synthesized batches (e.g., unreacted aniline derivatives) may skew bioactivity results. Validate purity rigorously .
- Assay Conditions : Differences in cell lines (e.g., Gram-negative vs. Gram-positive bacteria) or dosing protocols (IC₅₀ vs. MIC) can explain divergent outcomes .
- Experimental Design :
- Perform dose-response assays across standardized models (e.g., E. coli ATCC 25922 for antimicrobial tests; MCF-7 for anticancer screening) .
- Use positive controls (e.g., doxorubicin for cytotoxicity, ciprofloxacin for antimicrobial activity) to benchmark results .
Q. How does the cyclohexylamino group influence the compound’s pharmacokinetic properties?
- Mechanistic Insights :
- Lipophilicity : The cyclohexyl group increases logP (predicted ≈2.1), enhancing membrane permeability but potentially reducing aqueous solubility .
- Metabolic Stability : Cytochrome P450 (CYP3A4) may oxidize the cyclohexyl moiety, generating hydroxylated metabolites. Test stability in liver microsomes .
- Experimental Validation :
- Solubility : Use shake-flask method (pH 7.4 PBS) to measure solubility (<1 mg/mL expected).
- Plasma Protein Binding : Equilibrium dialysis to assess binding affinity (e.g., >90% bound to albumin) .
Q. What computational methods predict binding interactions of this compound with biological targets?
- In Silico Workflow :
Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., β-lactamase for antimicrobial activity; HDAC for anticancer effects) .
MD Simulations : Run 100-ns simulations (GROMACS) to evaluate binding stability (RMSD <2 Å acceptable) .
- Key Findings :
- The 4-oxobutanoic acid group forms hydrogen bonds with catalytic residues (e.g., Ser70 in β-lactamase) .
- The cyclohexyl group occupies hydrophobic pockets, stabilizing ligand-receptor complexes .
Data Contradiction Analysis
Q. Why do some studies report poor solubility despite the compound’s polar functional groups?
- Resolution :
- pH Dependency : The carboxylic acid group (pKa ≈3.5) is protonated in acidic conditions, reducing solubility. Test solubility at physiological pH (7.4) .
- Polymorphism : Crystalline vs. amorphous forms may exhibit differing solubility. Characterize solid-state forms via XRD .
- Mitigation Strategies :
- Formulate as sodium salt to improve solubility (>10 mg/mL in PBS) .
- Use co-solvents (e.g., PEG-400) for in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
